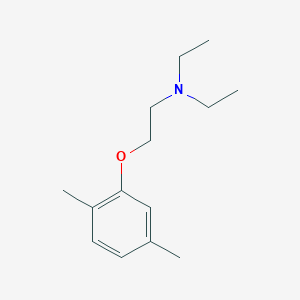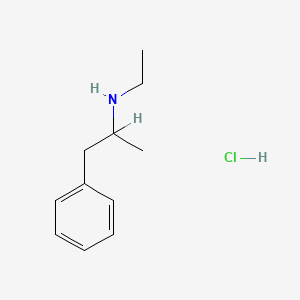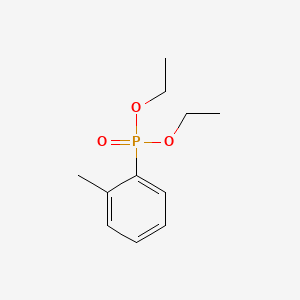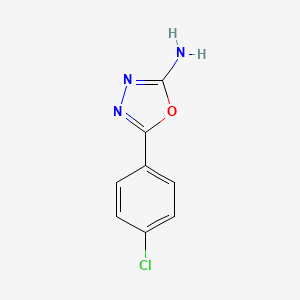
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound . It is related to the class of compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of similar compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure of these compounds has been confirmed by NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine has been used as a starting material in the synthesis of various heterocyclic compounds. This includes the creation of several fused heterocyclic compounds, such as triazolo oxadiazoles, which are synthesized through reactions involving compounds like carbon disulfide, cyanogen bromide, and acetic acid in different conditions (Abbas, Hussain, & Shakir, 2017).
Biological Activities
Antibacterial Activity: Some derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been synthesized and shown to possess antibacterial activities. These derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Antimicrobial and Anti-Proliferative Activities: Certain 1,3,4-oxadiazole N-Mannich bases derived from 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been created and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promise in inhibiting the growth of pathogenic bacteria and certain cancer cell lines (Al-Wahaibi et al., 2021).
Chemical Synthesis and Modification
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine has been utilized in various chemical synthesis processes. These include the creation of fully substituted 1,3,4-oxadiazole derivatives and other complex molecules, demonstrating the versatility of this compound in organic synthesis (Ramazani & Rezaei, 2010).
Enzyme Inhibition and Radical Scavenging
Some novel derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been identified as potent antioxidants and radical scavengers. They have shown effectiveness in inhibiting lipid peroxidation and scavenging free radicals, which suggests potential applications in the treatment of diseases associated with oxidative stress (Ayhan-Kılcıgil et al., 2014).
Alzheimer's Disease Research
Derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated as potential drug candidatesfor Alzheimer’s disease. These compounds have been examined for their ability to inhibit acetylcholinesterase, a key enzyme in Alzheimer's pathology, and have undergone assessments like hemolytic activity to evaluate their suitability as drug candidates (Rehman et al., 2018).
Orientations Futures
Future research could focus on the synthesis of new derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine, their molecular structure analysis, and exploration of their potential biological activities . Further studies could also investigate the physical and chemical properties, safety and hazards, and potential applications of these compounds .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to disrupt the production of adenosine triphosphate . This disruption occurs through the oxidative removal of certain groups by mixed function oxidases .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit non-linear oral pharmacokinetics in humans . This non-linearity is thought to be due to the action of P-glycoprotein (P-gp), which acts as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have been found to possess certain anti-tobacco mosaic virus activity .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWZXSPDQIWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943933 | |
| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
2138-98-9, 33621-61-3 | |
| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



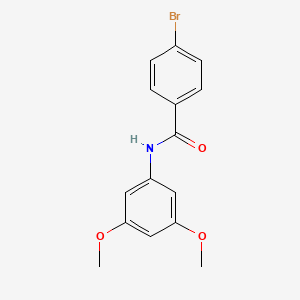


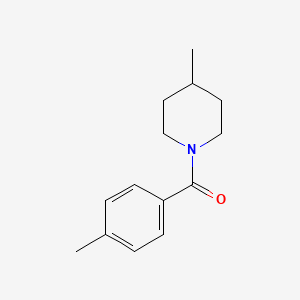
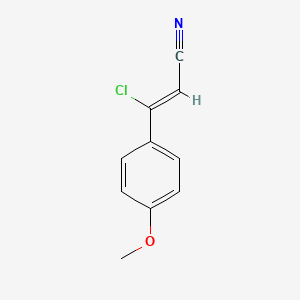
![2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634157.png)
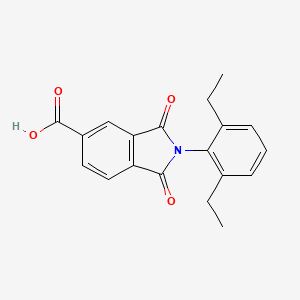
![2-Pyrimidinamine, N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-](/img/structure/B1634162.png)
